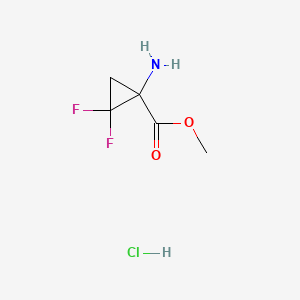
Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride is a synthetic organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropane ring substituted with amino and difluoromethyl groups, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of difluorocarbene with an appropriate olefin to form the difluorocyclopropane ring . The amino group is then introduced through nucleophilic substitution reactions, and the esterification of the carboxylic acid group is achieved using methanol in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of high-pressure reactors and precise temperature control to facilitate the cyclopropanation and subsequent functionalization steps . The final product is typically purified through crystallization or chromatography techniques to obtain the hydrochloride salt .
化学反应分析
Types of Reactions
Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropane derivatives.
科学研究应用
Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel agrochemicals and materials.
作用机制
The mechanism of action of methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s stability and bioavailability, allowing it to effectively modulate biological pathways . The amino group can form hydrogen bonds with target proteins, influencing their activity and function .
相似化合物的比较
Similar Compounds
- 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid .
- Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate .
Uniqueness
Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds . This property makes it particularly valuable in pharmaceutical and biochemical applications .
生物活性
Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride (CAS No. 2866307-32-4) is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, highlighting its mechanism of action, stability, and potential applications in pharmacology.
- Molecular Formula : C5H8ClF2NO2
- Molecular Weight : 188 Da
- LogP : 0.09
- Polar Surface Area : 52 Å
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 2
This compound is primarily studied for its role as an inhibitor of ACC (1-aminocyclopropane-1-carboxylic acid) deaminase. Research indicates that it acts as a slow-dissociating inhibitor with a submicromolar affinity for the enzyme, which is crucial in the biosynthesis of ethylene in plants. This inhibition can lead to alterations in plant growth and development by affecting ethylene levels .
Stability and Decomposition
One notable aspect of this compound is its stability under physiological conditions. Studies have shown that this compound decomposes via specific-base catalysis to form 3-fluoro-2-oxobut-3-enoic acid at a rate constant of 0.18±0.01 min−1. This decomposition can influence its biological activity and efficacy as an inhibitor .
Biological Activity
The biological activity of this compound extends beyond plant physiology. The incorporation of fluorine atoms in its structure enhances its interaction with biological targets, potentially leading to novel therapeutic applications. Fluorinated compounds are known to exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development .
Case Studies
- ACC Deaminase Inhibition :
-
Fluorinated Compounds in Drug Design :
- Research highlights the role of fluorinated cyclopropanes in medicinal chemistry, showcasing their ability to modify pharmacokinetic properties and enhance binding affinity to target proteins . Methyl 1-amino-2,2-difluorocyclopropane derivatives have been explored for potential use in treating various diseases due to their unique reactivity profiles.
Comparative Analysis
| Property | This compound | Other Fluorinated Cyclopropanes |
|---|---|---|
| Molecular Weight | 188 Da | Varies (typically higher) |
| ACC Deaminase Inhibition | Submicromolar affinity | Varies |
| Stability Under Physiological Conditions | Decomposes at 0.18 min−1 | Generally more stable |
| Applications | Plant growth regulation | Broad pharmaceutical applications |
属性
CAS 编号 |
2866307-32-4 |
|---|---|
分子式 |
C5H8ClF2NO2 |
分子量 |
187.57 g/mol |
IUPAC 名称 |
methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H7F2NO2.ClH/c1-10-3(9)4(8)2-5(4,6)7;/h2,8H2,1H3;1H |
InChI 键 |
CIIVEGJRBPQHPP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CC1(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















